molecular formula C21H23N3O B5068031 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B5068031
M. Wt: 333.4 g/mol
InChI Key: BPECTPJPNAYSPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound contains nitrogen (N) and carbon © atoms in its ring structure .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dihydro-2(1H)-pyridones are synthesized using multicomponent reactions . These reactions involve the combination of multiple reactants to produce a single product that includes all atoms of the starting materials .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound was not found, similar compounds such as 3,4-dihydropyrimidin-2(1H)-ones have demonstrated a broad range of biological activity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity demonstrated by similar compounds, it could be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-16-20(15-23-13-12-17-8-6-7-9-18(17)14-23)21(25)24(22(16)2)19-10-4-3-5-11-19/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECTPJPNAYSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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